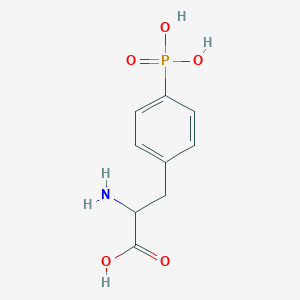

2-Amino-3-(4-phosphonophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-(4-phosphonophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a phosphono group, and a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-phosphonophenyl)propanoic acid typically involves the reaction of 4-phosphonophenylacetic acid with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as crystallization and chromatography are commonly used for purification .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-phosphonophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phosphono groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 2-amino-3-(4-phosphonophenyl)propanoic acid derivatives as antimicrobial agents. Research indicates that these compounds exhibit activity against a range of multidrug-resistant pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 64 µg/mL depending on the specific compound and pathogen tested .

1.2 Neuroactive Analogues

The phosphonophenyl group in this compound allows for the synthesis of neuroactive analogues that can mimic natural amino acids. Such modifications may lead to new therapeutic agents targeting neurological disorders by influencing neurotransmitter systems . The ability to create analogues that can penetrate the blood-brain barrier is particularly significant in developing treatments for conditions such as Alzheimer's disease.

Agricultural Applications

2.1 Herbicides and Plant Growth Regulators

Compounds similar to this compound have been investigated for their potential as herbicides and growth regulators in agriculture. The phosphonic acid moiety can enhance the bioactivity of these compounds, making them effective in controlling weed growth while promoting crop yield .

2.2 Fertilizer Additives

The application of phosphonic acids in fertilizers has shown promise in improving nutrient uptake efficiency in plants. By incorporating this compound into fertilizer formulations, it may be possible to enhance the availability of essential nutrients to crops, thus improving overall agricultural productivity .

Material Science

3.1 Corrosion Inhibitors

Phosphonic acids are known for their ability to form stable complexes with metal ions, making them suitable candidates for corrosion inhibitors in various industrial applications. The incorporation of this compound into coatings could provide protective benefits against corrosion in metal structures .

3.2 Lubricants

Research suggests that phosphonic acid derivatives can also serve as effective lubricants due to their ability to reduce friction between surfaces. This application is particularly relevant in high-performance machinery where reduced wear and tear is critical for longevity and efficiency .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-phosphonophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-3-(4-hydroxyphenyl)propanoic acid

- 2-Amino-3-(4-fluorophenyl)propanoic acid

- 2-Amino-3-(4-trifluoromethoxyphenyl)propanoic acid

Uniqueness

2-Amino-3-(4-phosphonophenyl)propanoic acid is unique due to the presence of the phosphono group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and application .

Biologische Aktivität

2-Amino-3-(4-phosphonophenyl)propanoic acid, also known as 3-phosphonoalanine or AP-3, is a non-proteinogenic amino acid with significant biological activity. It is characterized by the presence of a phosphonate group, which contributes to its unique properties and interactions within biological systems. This compound has been identified in various organisms, including bacteria, invertebrates, and mammals, and plays a crucial role in biochemical pathways.

- Chemical Formula : C3H8NO5P

- Molecular Weight : 169.0731 g/mol

- CAS Registry Number : 5652-28-8

- IUPAC Name : 2-amino-3-phosphonopropanoic acid

Biological Significance

AP-3 is recognized for its role as a metabotropic glutamate receptor agonist, influencing neurotransmission and neuroprotective pathways. Its biological activities include:

- Neuroprotective Effects : AP-3 has been shown to block the release of amyloid precursor protein (APP) when neurons are stimulated by glutamate. This action is particularly relevant in the context of Alzheimer's disease, where APP accumulation is linked to neurodegeneration .

- Source of Phosphorus : In prokaryotic organisms, AP-3 serves as a phosphorus source, underscoring its ecological importance .

AP-3 interacts with metabotropic glutamate receptors (mGluRs), which are critical for modulating synaptic plasticity and neurotransmitter release. The compound's ability to act as an agonist at these receptors suggests potential therapeutic applications in neurological disorders .

Case Studies

- Neurodegenerative Disease Models :

- Microbial Utilization :

Data Table: Biological Activities of AP-3

Eigenschaften

IUPAC Name |

2-amino-3-(4-phosphonophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIHNAYKZDFPPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.